Indole-3-amidoxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

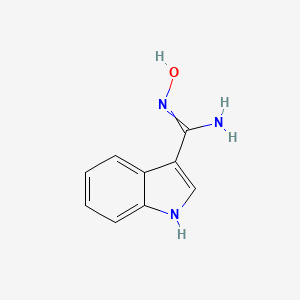

N'-hydroxy-1H-indole-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-9(12-13)7-5-11-8-4-2-1-3-6(7)8/h1-5,11,13H,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLODAUYNZPGORS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Indole-3-amidoxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Indole-3-amidoxime, a synthetic intermediate with potential applications in pharmaceutical synthesis. This document collates available data on its chemical structure, solubility, and stability, alongside detailed experimental protocols for its synthesis. While experimental data for some properties remain to be fully elucidated, this guide offers valuable insights based on available information and data from structurally related compounds.

Core Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₉H₉N₃O and a molecular weight of 175.19 g/mol .[1][2] Its stability profile indicates that it is stable for at least two years when stored at -20°C.[3]

Quantitative Physicochemical Data

| Property | Value | Source / Note |

| Molecular Formula | C₉H₉N₃O | [1][2] |

| Molecular Weight | 175.19 g/mol | [1][2] |

| Appearance | Crystalline solid | [3] |

| Solubility | ||

| in DMSO | ~14 mg/mL | [3] |

| in DMF | ~12.5 mg/mL | [3] |

| in 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [3] |

| Melting Point | Estimated: 179-181 °C | Based on the structurally similar syn-indole-3-carboxaldehyde oxime.[4] |

| Boiling Point | Not available | - |

| pKa | Estimated | General pKa compilations for amidoximes exist, but a specific value for the indole (B1671886) derivative is not provided.[5][6] |

| logP | Estimated: ~1.9 | Based on the computationally predicted XLogP3 value for the related Indole-3-aldehyde oxime.[7] |

| Stability | ≥ 2 years at -20°C | [3] |

Experimental Protocols

Synthesis of this compound from 3-Cyanoindole

A common and effective method for the synthesis of this compound involves the reaction of 3-Cyanoindole with hydroxylamine (B1172632) hydrochloride in the presence of a base.[8]

Materials:

-

3-Cyanoindole

-

Hydroxylamine hydrochloride (3 equivalents)

-

Triethylamine (B128534) (TEA) (3 equivalents)

-

Ethanol

-

Celite

-

Ethyl acetate

Procedure:

-

To a round bottom flask containing ethanol, add 3-Cyanoindole (1 equivalent), hydroxylamine hydrochloride (3 equivalents), and triethylamine (3 equivalents).[8]

-

Heat the reaction mixture to 80 °C for 12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[8]

-

Cool the solution to room temperature.[8]

-

Remove the solvent under reduced pressure.[8]

-

Load the resulting solid onto celite.[8]

-

Purify the crude product by silica gel column chromatography using a mobile phase of 0-10% methanol in ethyl acetate.[8]

Caption: Workflow for the synthesis of this compound.

Predicted Spectroscopic Characteristics

While specific experimental spectra for this compound were not found, analysis of related indole derivatives allows for the prediction of its key spectroscopic features.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, typically in the range of 7.0-8.5 ppm. The NH proton of the indole ring would likely appear as a broad singlet at a downfield chemical shift (>10 ppm). Protons of the amidoxime (B1450833) group (-NH₂ and -OH) would also be present, with their chemical shifts being dependent on the solvent and concentration. For instance, in a related 6-amidinoindole, the indole NH proton appeared at 11.20 ppm, the amidoxime -OH at 9.44 ppm, and the -NH₂ protons at 5.73 ppm.[9]

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the nine carbon atoms of the this compound structure. The carbon of the C=NOH group would be expected in the range of 140-150 ppm. The carbons of the indole ring would appear in the aromatic region (approximately 100-140 ppm).

-

IR Spectroscopy: The infrared spectrum is predicted to exhibit characteristic absorption bands. An N-H stretching vibration for the indole ring is expected around 3400 cm⁻¹.[10] The N-H stretching of the amino group and O-H stretching of the oxime would likely appear as broad bands in the region of 3200-3500 cm⁻¹. A C=N stretching vibration is anticipated around 1640-1660 cm⁻¹.[9]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 175.19.

Biological Context and Potential Signaling Interactions

The indole nucleus is a prominent scaffold in a vast array of biologically active compounds, including many pharmaceuticals.[11] Indole derivatives exhibit a wide range of pharmacological activities, such as anticancer, anti-inflammatory, and antimicrobial effects.[11]

Amidoximes, in general, are recognized as important pharmacophores and have been investigated for a variety of therapeutic applications. They are known to act as prodrugs for amidines and can function as nitric oxide (NO) donors.[7] Furthermore, certain amidoxime derivatives have been identified as potent enzyme inhibitors. For example, epacadostat, an amidoxime-containing compound, is a powerful inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion.[12] The inhibitory mechanism involves the amidoxime moiety interacting with the active site of the enzyme.[12]

Given the structural features of this compound, it is plausible that it could interact with various biological targets. Its indole core provides a framework for recognition by various receptors and enzymes, while the amidoxime group offers potential for hydrogen bonding and coordination with metal ions in enzyme active sites.

Caption: Potential mechanism of action for this compound as an enzyme inhibitor.

While direct evidence for the specific signaling pathways involving this compound is currently limited, its structural similarity to known bioactive molecules suggests it as a promising candidate for further investigation in drug discovery and development. Future research should focus on elucidating its precise biological targets and mechanisms of action to fully realize its therapeutic potential.

References

- 1. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs in MCF-7 and MDA-MB-468 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. mdpi.com [mdpi.com]

- 5. Indole is an inter-species biofilm signal mediated by SdiA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Indole-3-aldehyde oxime | C9H8N2O | CID 135449256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. ukm.my [ukm.my]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Indole-3-amidoxime (CAS: 95649-37-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-amidoxime, identified by the CAS number 95649-37-9, is an organic compound featuring an indole (B1671886) scaffold substituted at the third position with an amidoxime (B1450833) functional group. This molecule is primarily recognized as a synthetic intermediate in the creation of more complex pharmaceutical compounds.[1][2] The amidoxime chemical class has attracted considerable attention within medicinal chemistry owing to its wide range of biological activities, notably as enzyme inhibitors.[3] Specifically, amidoxime derivatives are under investigation as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a pivotal enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism. This pathway is a key regulator of the immune system and represents a significant target in the field of cancer immunotherapy.[4][5]

Chemical and Physical Properties

The key chemical and physical characteristics of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 95649-37-9 | [6] |

| Molecular Formula | C₉H₉N₃O | [6] |

| Molecular Weight | 175.19 g/mol | [6] |

| Appearance | Crystalline solid | [2] |

| Purity | ≥96.28% | [2] |

| Storage Temperature | -20°C for long-term storage | [2] |

| Solubility | Soluble in DMSO and dimethylformamide (DMF) | [1] |

| Stability | Stable for at least two years when stored at -20°C | [1] |

| Table 1: Chemical and Physical Properties of this compound |

Experimental Protocols

Synthesis of this compound from Indole-3-carbonitrile

The synthesis of this compound is typically achieved through the reaction of indole-3-carbonitrile with hydroxylamine. A general and established protocol is detailed below.[6]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]

- 5. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

molecular weight and formula of Indole-3-amidoxime

For Researchers, Scientists, and Drug Development Professionals

Core Compound Specifications

Indole-3-amidoxime is a synthetic intermediate with potential applications in pharmaceutical development. Its fundamental chemical properties are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C9H9N3O | [1][2] |

| Molecular Weight | 175.19 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid | [3] |

| Purity | ≥97% | [4] |

| Storage | Store at -20°C for long-term stability | [3][4] |

Synthesis Protocol

A general and efficient method for the synthesis of this compound involves the reaction of a cyano indole (B1671886) with hydroxylamine (B1172632) hydrochloride.[1]

General Procedure for Amidoxime (B1450833) Formation:

-

Reactant Preparation: In a round-bottom flask, combine the starting material, cyano indole (1 equivalent), with hydroxylamine hydrochloride (3 equivalents) and triethylamine (B128534) (TEA) (3 equivalents) in ethanol.

-

Reaction: Heat the reaction mixture to 80°C for 12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After cooling the solution to room temperature, remove the solvent under reduced pressure.

-

Purification: The resulting solid is loaded onto celite and purified using silica (B1680970) gel column chromatography with a mobile phase of 0-10% methanol (B129727) in ethyl acetate.

Potential Biological Activities and Signaling Pathways

While specific biological activities for this compound are not extensively documented in publicly available literature, the broader classes of indole and amidoxime derivatives have been the subject of significant research, suggesting potential areas of investigation.

Enzyme Inhibition

-

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: Amidoxime derivatives are known to inhibit IDO1, a key enzyme in tryptophan metabolism that is implicated in cancer immunotherapy.[5] The mechanism involves the inhibitor binding to the active site, thereby preventing the conversion of tryptophan to kynurenine.[5] This action can disrupt the immunosuppressive tumor microenvironment.[5]

-

Other Enzyme Inhibition: Derivatives of indole have shown inhibitory activity against various other enzymes, including α-amylase and α-glucosidase, which are relevant in the context of diabetes.[3][6] Additionally, some indole oxime derivatives have been investigated as urease inhibitors.[7]

Antimicrobial and Cytotoxic Activity

The indole scaffold is a common feature in many bioactive compounds with a wide range of pharmacological activities, including antimicrobial, antifungal, and antiviral properties.[8] Amidoxime derivatives have also been evaluated as cytotoxic agents against bacterial strains.[9] Studies on other indole derivatives have demonstrated cytotoxicity against various human cancer cell lines.[10]

Anti-inflammatory Activity

Some indole derivatives have been shown to alleviate inflammation. For instance, Indole-3-carboxaldehyde can inhibit the NLRP3 inflammasome, a key component of the innate immune system, thereby reducing the inflammatory response.[11]

Experimental Protocols

α-Amylase Inhibition Assay (Adapted from a study on Indole-3-acetamides)[3]

-

Incubation: A solution of α-amylase (0.5 mg/mL in 0.2 mM phosphate (B84403) buffer, pH 6.9) is incubated with the test compound (at varying concentrations) at 25°C for 10 minutes.

-

Substrate Addition: A 1% starch solution in sodium phosphate buffer is added to the mixture and incubated for a further 10 minutes at 25°C.

-

Reaction Termination: The reaction is stopped by adding dinitrosalicylic acid and incubating in boiling water for 5 minutes.

-

Absorbance Measurement: After cooling to room temperature and dilution with distilled water, the absorbance is measured at 540 nm.

-

Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test samples to a control without the inhibitor.

Cytotoxicity Assay (General MTT Assay Protocol)[10]

-

Cell Seeding: Cancer cell lines (e.g., HT-29, HepG2, A549) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated.

Conclusion

This compound represents a molecule of interest for further investigation in drug discovery and development. Based on the known biological activities of related indole and amidoxime compounds, promising avenues for research include its potential as an enzyme inhibitor, particularly in the context of cancer immunotherapy, as well as its antimicrobial and anti-inflammatory properties. The provided synthesis and experimental protocols offer a foundation for researchers to explore the therapeutic potential of this and related compounds.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sapphire North America [sapphire-usa.com]

- 5. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro and in silico studies of bis (indol-3-yl) methane derivatives as potential α-glucosidase and α-amylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

Indole-3-amidoxime solubility in DMSO and DMF

An In-depth Technical Guide on the Solubility of Indole-3-Amidoxime in DMSO and DMF

This technical guide provides comprehensive information on the solubility of this compound in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), two common organic solvents used in research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering quantitative data, detailed experimental protocols, and relevant biological pathway visualizations.

Introduction to this compound

This compound is a synthetic intermediate that holds significance in pharmaceutical synthesis.[1][2] Structurally, it belongs to the family of indoles, which are prevalent scaffolds in biologically active compounds.[3] Amidoxime-containing molecules, a class to which this compound belongs, are recognized for their role as inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[4] Given its application in synthesis, understanding its solubility in common laboratory solvents is critical for handling, storage, and experimental design.

Chemical Properties:

Quantitative Solubility Data

This compound is soluble in organic solvents like DMSO and DMF.[1] The approximate solubility values are summarized in the table below. It is important to note that using hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound; therefore, the use of newly opened, anhydrous DMSO is recommended for achieving maximum solubility.[2]

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | ~14 mg/mL[1] | ~79.9 mM | - |

| DMSO | 35 mg/mL[2][5] | 199.78 mM[2] | Requires sonication for dissolution.[2] |

| DMF | ~12.5 mg/mL[1] | ~71.4 mM | - |

Note: Molar concentration is calculated using the molecular weight of 175.19 g/mol . Discrepancies in reported solubility values may arise from differences in experimental conditions, such as temperature, purity of the compound and solvent, and dissolution method (e.g., with or without sonication).

This compound is sparingly soluble in aqueous buffers.[1] To achieve a working solution in an aqueous medium, it is recommended to first dissolve the compound in DMSO and then dilute it with the chosen aqueous buffer.[1] For instance, a 1:10 solution of DMSO:PBS (pH 7.2) can yield a solubility of approximately 0.1 mg/mL.[1] Aqueous solutions are not recommended for storage for more than one day.[1]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the kinetic solubility of a compound like this compound in DMSO or DMF. This method is based on the principle of creating a saturated solution and then quantifying the dissolved compound.

Materials:

-

This compound (crystalline solid)

-

Anhydrous, high-purity DMSO or DMF

-

Calibrated pipettes

-

Vortex mixer

-

Water bath sonicator

-

Centrifuge capable of high speed

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

-

Volumetric flasks and appropriate glassware

Procedure:

-

Preparation of a Saturated Solution:

-

Weigh out an excess amount of this compound (e.g., 20 mg) into a clean, dry vial.

-

Using a calibrated pipette, add a precise volume of the solvent (e.g., 1 mL of DMSO or DMF) to the vial.[6]

-

Tightly cap the vial and vortex vigorously for 2-3 minutes to facilitate initial dissolution.[6]

-

Sonicate the vial in a water bath for 15-20 minutes to further aid dissolution.[6]

-

Allow the suspension to equilibrate at a constant temperature (e.g., room temperature, 25°C) for a specified period (e.g., 24 hours) with continuous gentle agitation to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are disturbed.

-

For complete removal of any remaining micro-particulates, filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to prevent undissolved particles from artificially inflating the measured concentration.[6]

-

-

Quantification of Dissolved Compound:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Create a calibration curve by analyzing the standard solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Accurately dilute a small aliquot of the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

Calculate the concentration of the saturated solution by applying the dilution factor to the measured concentration of the diluted sample. The resulting value is the kinetic solubility of this compound in the tested solvent under the specified conditions.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the kinetic solubility of a chemical compound.

Caption: Workflow for Kinetic Solubility Determination.

Relevant Signaling Pathway: IDO1 Inhibition

This compound belongs to the class of amidoxime (B1450833) derivatives. A prominent member of this class, Epacadostat, is a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[4] IDO1 is an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism, converting tryptophan to kynurenine (B1673888).[4] In the context of cancer, this depletion of tryptophan and accumulation of kynurenine can suppress the anti-tumor immune response. The diagram below illustrates this inhibitory mechanism.

Caption: Inhibition of the IDO1 Pathway by Amidoxime Derivatives.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ukm.my [ukm.my]

- 4. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

Spectral Data Interpretation of Indole-3-amidoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Indole-3-amidoxime, a synthetic intermediate with potential applications in pharmaceutical development. The document details the interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, it includes a detailed experimental protocol for its synthesis and discusses its plausible roles in relevant biological signaling pathways.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound. While experimental data from commercial suppliers is referenced, predicted values based on analogous structures are also provided for a comprehensive understanding.

Table 1: ¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by signals from the indole (B1671886) ring protons and the labile protons of the amidoxime (B1450833) group. The chemical shifts are influenced by the electron-donating nature of the indole nitrogen and the electron-withdrawing effect of the amidoxime moiety.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| NH (Indole) | ~11.0-11.5 | broad singlet | Exchangeable with D₂O. |

| H-2 | ~8.0-8.3 | singlet | |

| H-4 | ~7.6-7.8 | doublet | |

| H-7 | ~7.4-7.6 | doublet | |

| H-5 | ~7.1-7.3 | triplet | |

| H-6 | ~7.0-7.2 | triplet | |

| NH₂ (Amidoxime) | ~5.5-6.0 | broad singlet | Exchangeable with D₂O. |

| N-OH (Amidoxime) | ~9.0-9.5 | broad singlet | Exchangeable with D₂O. |

Note: Predicted values are based on spectral data of similar compounds such as syn-indole-3-carboxaldehyde oxime and 6-amidoxime indole.

Table 2: ¹³C NMR Spectral Data

The carbon-13 NMR spectrum of this compound would display nine distinct signals corresponding to the carbon atoms of the indole ring and the amidoxime group.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C=N (Amidoxime) | ~145-155 | |

| C-7a | ~135-137 | |

| C-3a | ~125-128 | |

| C-2 | ~128-132 | |

| C-4 | ~118-122 | |

| C-5 | ~120-123 | |

| C-6 | ~120-123 | |

| C-7 | ~110-113 | |

| C-3 | ~105-110 |

Note: Predicted values are based on spectral data of syn-indole-3-carboxaldehyde oxime and established chemical shift ranges for indole derivatives.[1][2]

Table 3: IR Spectral Data

The infrared spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C=N, and aromatic C-H and C=C functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Mode |

| N-H (Indole) | 3400-3300 | Stretching |

| O-H (Amidoxime) | 3600-3200 (broad) | Stretching |

| N-H (Amidoxime) | 3500-3300 (two bands) | Asymmetric and symmetric stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C=N (Amidoxime) | 1680-1630 | Stretching |

| C=C (Aromatic) | 1620-1450 | Stretching |

| N-O (Amidoxime) | 960-930 | Stretching |

Note: These are general ranges for the respective functional groups and can vary slightly based on the specific molecular environment.[3][4]

Table 4: Mass Spectrometry Data

The mass spectrum of this compound would show the molecular ion peak and characteristic fragmentation patterns of the indole nucleus.

| Parameter | Value | Notes |

| Molecular Formula | C₉H₉N₃O | |

| Molecular Weight | 175.19 g/mol | |

| Predicted [M+H]⁺ | 176.0767 | |

| Key Fragmentation Ions | m/z 130, 117 | Loss of the amidoxime side chain and further fragmentation of the indole ring. |

Note: Fragmentation patterns are predicted based on the general behavior of indole derivatives in mass spectrometry.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from established synthetic methods for the preparation of amidoximes from nitriles.[5]

Materials:

-

Indole-3-carbonitrile

-

Hydroxylamine (B1172632) hydrochloride

-

Triethylamine (B128534) (TEA)

-

Ethanol

-

Ethyl acetate (B1210297)

-

Celite

Procedure:

-

To a round-bottom flask containing ethanol, add Indole-3-carbonitrile (1 equivalent), hydroxylamine hydrochloride (3 equivalents), and triethylamine (3 equivalents).

-

Heat the reaction mixture to 80°C and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the solution to room temperature and remove the solvent under reduced pressure.

-

Adsorb the resulting solid onto celite and purify by silica gel column chromatography using a gradient of 0-10% methanol in ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Plausible Signaling Pathway Inhibition

Given the known biological activities of related indole and amidoxime-containing compounds, this compound is a candidate for inhibiting inflammatory and immune-regulatory pathways. Two such potential targets are the NLRP3 inflammasome and the IDO1 enzyme.

1. NLRP3 Inflammasome Inhibition

Indole derivatives have been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response that can contribute to chronic inflammation when dysregulated.

Caption: Plausible inhibition of NLRP3 inflammasome by this compound.

2. IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catabolizes tryptophan and is implicated in tumor immune evasion. Many indole derivatives are known IDO1 inhibitors.

Caption: Plausible inhibition of the IDO1 enzyme by this compound.

Disclaimer: The signaling pathway diagrams represent plausible mechanisms of action based on the activities of structurally related compounds and require experimental validation for this compound.

References

- 1. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. ajol.info [ajol.info]

- 5. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

A Technical Guide to the Early Synthesis of Indole Amidoximes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational research into the synthesis of indole (B1671886) amidoximes, a class of compounds of significant interest in medicinal chemistry. This document provides a detailed overview of the core synthetic methodologies, quantitative data from key experiments, and a visualization of a relevant biological pathway impacted by indole-containing amidoximes.

Core Synthetic Principles: Early Discoveries

The seminal and most enduring method for the synthesis of amidoximes was established in the late 19th century. The foundational work demonstrated that the most common route to these compounds is the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor.[1] This general principle was pioneered by Tiemann in 1884, who showed that treating a nitrile with hydroxylamine hydrochloride and a base, such as sodium carbonate, in an alcoholic solvent at elevated temperatures (60-80 °C) yields the corresponding amidoxime (B1450833).[1] This method has remained the cornerstone of amidoxime synthesis for over a century due to its reliability and the ready availability of the starting materials.[1]

For the synthesis of indole amidoximes, the strategy involves the use of an appropriate indole nitrile, typically indole-3-carbonitrile, as the starting material. The electron-rich indole nucleus can influence the reactivity of the nitrile group, but the fundamental reaction with hydroxylamine remains effective.

Experimental Protocols: Synthesis of Indole-3-Amidoxime

General Procedure for the Formation of this compound

Reagents:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Triethylamine (B128534) (TEA) or another suitable base

-

Ethanol

Protocol:

-

To a round-bottom flask containing ethanol, add 3-cyanoindole (1 equivalent).

-

Add hydroxylamine hydrochloride (3 equivalents) and triethylamine (3 equivalents) to the flask.

-

Heat the reaction mixture to 80 °C.

-

Maintain the temperature and stir the mixture for 12 hours, or until thin-layer chromatography (TLC) indicates the completion of the reaction.

-

After the reaction is complete, cool the solution to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude solid is then purified, typically by silica (B1680970) gel column chromatography using a solvent system such as 0-10% methanol (B129727) in ethyl acetate, to yield the pure this compound.[2]

Quantitative Data from Representative Synthesis

The following table summarizes representative quantitative data for the synthesis of this compound via the reaction of 3-cyanoindole with hydroxylamine.

| Product | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Melting Point (°C) |

| This compound | 3-Cyanoindole | Hydroxylamine hydrochloride, Triethylamine | Ethanol | 12 hours | 80 °C | Up to 99% | Not Specified |

Data is based on a modern representation of the classical synthesis method.

Visualization of Synthetic and Biological Pathways

General Synthetic Pathway for this compound

The following diagram illustrates the straightforward conversion of an indole nitrile to an indole amidoxime.

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives

Indole and its derivatives are known to interact with various biological targets. Some amidoxime-containing compounds have been identified as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism. IDO1 is a target in cancer immunotherapy as its activity can suppress the host's immune response. The mechanism of inhibition by certain amidoxime derivatives involves several key interactions within the enzyme's active site.

The following diagram illustrates the proposed inhibitory mechanism of an amidoxime-based inhibitor on IDO1.

This guide provides a focused overview of the early synthetic work on indole amidoximes, grounded in the foundational principles of organic chemistry, and connects this historical context to the modern understanding of their biological relevance. The provided experimental protocol and data serve as a practical reference for researchers in the field.

References

- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

biological significance of the indole scaffold in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) nucleus, a bicyclic aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry, underpinning the development of a vast array of therapeutic agents. Its unique structural features, including a planar geometry, a hydrogen bond donor, and a rich electron density, enable it to interact with a wide range of biological targets with high affinity and specificity. This versatility has led to the discovery and development of indole-containing drugs across a broad spectrum of therapeutic areas, including oncology, inflammation, infectious diseases, and neurology. This technical guide provides a comprehensive overview of the biological significance of the indole scaffold, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant signaling pathways.

Therapeutic Applications and Mechanisms of Action

Indole derivatives have demonstrated remarkable efficacy against a multitude of diseases, owing to their ability to modulate diverse biological pathways.[1][2][3] The structural versatility of the indole ring allows for substitutions at various positions, leading to compounds with tailored pharmacological profiles.[3]

Anticancer Activity

The indole scaffold is a prominent feature in numerous anticancer agents, both from natural sources and synthetic origins.[1][4] These compounds exert their effects through various mechanisms:

-

Inhibition of Tubulin Polymerization: Vinca alkaloids, such as vinblastine (B1199706) and vincristine, are classic examples of indole-containing natural products that inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[5][6]

-

Kinase Inhibition: Many indole derivatives act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[1] Sunitinib, an FDA-approved drug, is a multi-targeted receptor tyrosine kinase inhibitor containing an indole moiety.[7]

-

Histone Deacetylase (HDAC) Inhibition: Some indole-based compounds have been shown to inhibit HDACs, leading to changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells.[1]

-

Topoisomerase Inhibition: Certain indole derivatives have been found to inhibit topoisomerases, enzymes essential for DNA replication and repair, thereby leading to cancer cell death.[8]

Anti-inflammatory Activity

Indole compounds exhibit significant anti-inflammatory properties by modulating key inflammatory pathways:

-

Cyclooxygenase (COX) Inhibition: Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), possesses an indole core and functions by inhibiting COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[1][6]

-

NF-κB Pathway Inhibition: The transcription factor NF-κB plays a central role in the inflammatory response. Several indole derivatives have been shown to inhibit the activation of the NF-κB pathway, leading to a downstream reduction in the expression of inflammatory mediators.[1][9]

Antimicrobial Activity

The indole scaffold is a promising template for the development of novel antimicrobial agents. Indole derivatives have shown activity against a broad spectrum of bacteria and fungi, including drug-resistant strains.[2][3][4] Their mechanisms of action can involve the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with biofilm formation.[2][4][10]

Neuroprotective Effects

Indole-based compounds have emerged as promising candidates for the treatment of neurodegenerative diseases.[11][12] Their neuroprotective effects are attributed to several mechanisms:

-

Antioxidant Activity: Many indole derivatives, such as melatonin, are potent antioxidants that can scavenge reactive oxygen species (ROS) and protect neurons from oxidative damage.[11][12]

-

Modulation of Signaling Pathways: Indole compounds can modulate neuroprotective signaling pathways, such as the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) and the Nrf2-antioxidant response element (ARE) pathways.[13]

-

Anti-aggregation Properties: Some indole derivatives have been shown to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.[14]

Quantitative Data Summary

The following tables summarize the biological activity of representative indole derivatives, providing quantitative data for easy comparison.

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Indole-3-carbinol | Breast (MCF-7) | MTT | 250 | [10] |

| Combretastatin A-4 analog | Various | MTT | 0.002 - 0.011 | [8] |

| Indole-thiophene complex | Breast (MCF-7) | MTT | 0.15 - 0.35 | [15] |

| Oxoindole-pyridonyl derivative | Glioblastoma (U87MG) | PDK1 inhibition | 0.112 | [15] |

Table 2: Anti-inflammatory Activity of Indole Derivatives

| Compound | Target/Assay | IC50 (µM) | Reference |

| Brominated isatin (B1672199) derivative | NO production in RAW 264.7 cells | ~340 | [16] |

| Indole-chalcone hybrid | COX-2 inhibition | 0.21 - 0.29 | [17] |

| Ursolic acid-indole derivative | NO production in RAW 264.7 cells | 2.2 | [9] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative | IL-6 inhibition in RAW 264.7 cells | 1.539 | [18] |

Table 3: Antimicrobial Activity of Indole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Indole diketopiperazine 3b | S. aureus | 0.94 - 3.87 | [2] |

| Indole-triazole derivative 3d | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125 - 50 | [3] |

| 5-iodoindole | Extensively drug-resistant Acinetobacter baumannii | 64 | [4] |

| Ciprofloxacin-indole hybrid 8b | S. aureus | 0.0625 | [19] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of indole derivatives.

Tubulin Polymerization Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin protein (>99%)

-

G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)

-

Test compound dissolved in DMSO

-

Positive control (e.g., colchicine)

-

Negative control (DMSO)

-

96-well microplate

-

Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reconstitute tubulin to a final concentration of 3 mg/mL in G-PEM buffer.

-

Add 10 µL of 10x concentrated test compound, positive control, or negative control to the wells of a pre-warmed 96-well plate.

-

To initiate the reaction, add 90 µL of the cold tubulin solution to each well.

-

Immediately place the plate in the microplate reader pre-set to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

-

Data Analysis: Plot the change in absorbance over time. The rate of polymerization is determined from the initial linear portion of the curve. Calculate the percentage of inhibition for each compound concentration relative to the negative control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[5][20][21]

COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

-

Recombinant human COX-2 enzyme

-

COX Assay Buffer

-

COX Probe

-

Arachidonic Acid (substrate)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., celecoxib)

-

96-well black, opaque microplate

-

Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX-2 enzyme.

-

Add the test compound or controls to the wells of the 96-well plate.

-

Add the reaction mixture to each well.

-

Initiate the reaction by adding Arachidonic Acid to each well.

-

Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes.

-

Data Analysis: Determine the rate of the reaction from the linear phase of the fluorescence increase. Calculate the percentage of inhibition for each compound concentration. The IC50 value is determined from a dose-response curve.[22][23]

Histone Deacetylase (HDAC) Inhibition Assay (Colorimetric)

This assay quantifies the inhibition of HDAC activity.

Materials:

-

Nuclear extract or purified HDAC enzyme

-

HDAC substrate (acetylated) coated on a microplate

-

HDAC Assay Buffer

-

Specific antibody that recognizes the deacetylated product

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Chromogenic substrate

-

Stop solution

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Add nuclear extracts or purified HDAC enzyme to the wells of the HDAC substrate-coated plate.

-

Add the test compound or a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

Incubate to allow for deacetylation.

-

Wash the wells and add the primary antibody that recognizes the deacetylated histone.

-

Incubate and wash, then add the enzyme-conjugated secondary antibody.

-

Incubate and wash, then add the chromogenic substrate.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Data Analysis: The amount of deacetylated product is proportional to the HDAC activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from a dose-response curve.[24][25]

NF-κB Activation Assay

This assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, which is a key step in NF-κB activation.

Materials:

-

Cells (e.g., RAW 264.7 macrophages)

-

Cell culture medium and supplements

-

Stimulant (e.g., Lipopolysaccharide - LPS)

-

Test compound

-

Fixation and permeabilization buffers

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

High-content imaging system or fluorescence microscope

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with the test compound for a specified time.

-

Stimulate the cells with LPS to induce NF-κB activation.

-

Fix and permeabilize the cells.

-

Incubate with the primary antibody against NF-κB p65.

-

Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain.

-

Acquire images using a high-content imaging system.

-

Data Analysis: Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity of the p65 antibody in the nucleus versus the cytoplasm. A decrease in nuclear translocation in the presence of the test compound indicates inhibition of NF-κB activation.[26][27][28][29][30]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes in which indole derivatives are involved is crucial for understanding their mechanisms of action. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Caption: Indole-mediated activation of AhR and PXR signaling pathways.

Caption: Experimental workflow for the evaluation of indole-based tubulin polymerization inhibitors.

Caption: BDNF/TrkB/Nrf2 signaling pathway modulated by neuroprotective indole derivatives.

Conclusion

The indole scaffold continues to be a highly fruitful source of inspiration for the design and discovery of new therapeutic agents. Its inherent drug-like properties and synthetic tractability have cemented its place as a "privileged" structure in medicinal chemistry. The diverse mechanisms of action of indole-containing compounds, ranging from enzyme inhibition to the modulation of complex signaling pathways, highlight the remarkable versatility of this heterocyclic system. As our understanding of the molecular basis of diseases deepens, the rational design of novel indole derivatives tailored to specific biological targets will undoubtedly lead to the development of next-generation therapies with improved efficacy and safety profiles. The data, protocols, and visualizations presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the immense therapeutic potential of the indole scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]

- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. mdpi.com [mdpi.com]

- 14. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. assaygenie.com [assaygenie.com]

- 23. abcam.com [abcam.com]

- 24. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek [epigentek.com]

- 25. resources.bio-techne.com [resources.bio-techne.com]

- 26. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]

- 29. raybiotech.com [raybiotech.com]

- 30. cdn.caymanchem.com [cdn.caymanchem.com]

The Core Mechanism of Indole-3-Amidoxime and its Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of indole-3-amidoxime and its derivatives, with a primary focus on their role as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, immunology, and medicinal chemistry. Due to the limited specific data on this compound, this guide leverages the extensive research on its close analog, the clinical candidate epacadostat (B560056) (INCB024360), as a representative of the amidoxime (B1450833) class of IDO1 inhibitors.

Introduction: The Therapeutic Potential of IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism.[1] In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of the essential amino acid tryptophan and the accumulation of immunosuppressive metabolites known as kynurenines.[2][3] This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the differentiation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[4][5] Consequently, IDO1 is a critical immune checkpoint that enables tumors to evade immune surveillance.[1]

Amidoxime derivatives have emerged as a promising class of IDO1 inhibitors. These compounds, characterized by a hydroxyamidine functional group, exhibit high potency and selectivity for IDO1.[6] This guide will elucidate the molecular mechanisms through which these compounds exert their inhibitory effects and the downstream consequences for anti-tumor immunity.

Mechanism of Action: Targeting the IDO1 Enzyme

The primary mechanism of action for amidoxime derivatives like epacadostat is the direct inhibition of the enzymatic activity of IDO1.[6] Molecular dynamics simulations and kinetic studies have revealed a multi-faceted inhibitory process.

2.1. Competitive Inhibition and Heme Interaction:

Epacadostat acts as a competitive inhibitor, blocking the binding of the natural substrate, tryptophan, to the active site of IDO1.[6] Recent studies have also shed light on a novel mechanism where some IDO1 inhibitors, including epacadostat, can stabilize the apo-form of the enzyme (the enzyme without its heme cofactor), thereby preventing its catalytic function.[7][8] This suggests a dynamic relationship between the inhibitor, the enzyme, and the heme group.

2.2. Disruption of Ligand and Substrate Channels:

Molecular modeling has shown that the binding of epacadostat to IDO1 induces conformational changes that disrupt the ligand delivery tunnel.[9] This prevents small molecules, such as oxygen, from accessing the active site. Furthermore, the inhibitor hinders the movement of the substrate (tryptophan) and the product (kynurenine) through the heme binding pocket, effectively shutting down the catalytic cycle.[9] Key residues, such as L234 and R231, play a crucial role in this process. The formation of a stable hydrogen bond between L234 and G262, induced by the inhibitor, significantly alters the spatial arrangement of a key loop (G262-A264), leading to the disorganization of the ligand delivery tunnel.[9]

Signaling Pathways Modulated by IDO1 Inhibition

The inhibition of IDO1 by amidoxime derivatives initiates a cascade of downstream signaling events that collectively restore anti-tumor immunity.

As depicted in Figure 1, IDO1 in the tumor microenvironment converts tryptophan to kynurenine. This leads to tryptophan depletion, which activates the GCN2 stress-response kinase, and kynurenine accumulation, which activates the Aryl Hydrocarbon Receptor (AhR).[2] Both pathways contribute to the suppression of effector T cells and NK cells and the promotion of regulatory T cells. Amidoxime derivatives inhibit IDO1, thereby reversing this immunosuppressive state and leading to enhanced anti-tumor immunity.[1]

Quantitative Data on IDO1 Inhibition

The potency of amidoxime derivatives as IDO1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes key quantitative data for epacadostat.

| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |

| Epacadostat | Biochemical | - | 71.8 | [10] |

| Epacadostat | Cell-based | Human IDO1-transfected HEK293/MSR | ~10 | [4][10] |

| Epacadostat | Cell-based | Mouse IDO1-transfected HEK293/MSR | 52.4 | [4] |

| Epacadostat | Cell-based | SKOV-3 (Ovarian Cancer) | 17.63 | [7] |

| Epacadostat | Cell-based | OCI-AML2 (Leukemia) | 3.4 | [11] |

Experimental Protocols

The evaluation of IDO1 inhibitors involves a series of in vitro and cell-based assays. The following sections provide detailed methodologies for key experiments.

5.1. Cell-Free Enzymatic IDO1 Activity Assay:

This assay directly measures the inhibition of purified recombinant IDO1.

-

Materials:

-

Purified recombinant human IDO1 enzyme

-

Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 6.5)

-

L-tryptophan (substrate)

-

Ascorbic acid (reductant)

-

Methylene (B1212753) blue (electron carrier)

-

Catalase

-

Test inhibitor (e.g., epacadostat)

-

30% (w/v) Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, ascorbic acid, methylene blue, and catalase.

-

Add the test inhibitor at various concentrations to the wells of the microplate.

-

Add the purified IDO1 enzyme to the wells.

-

Initiate the reaction by adding L-tryptophan.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding TCA.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[12]

-

Centrifuge the plate to pellet precipitated proteins.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent.

-

Measure the absorbance at 480 nm.[13]

-

Calculate the concentration of kynurenine produced and determine the IC50 value of the inhibitor.

-

5.2. Cell-Based IDO1 Activity Assay:

This assay assesses the inhibitor's activity in a more physiologically relevant context.[14]

-

Materials:

-

Human cancer cell line known to express IDO1 (e.g., SKOV-3, HeLa).[13][14]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

-

Recombinant Human Interferon-gamma (IFNγ) to induce IDO1 expression.[13]

-

Test inhibitor.

-

96-well cell culture plates.

-

TCA solution.

-

Ehrlich's reagent.

-

Kynurenine standard.

-

Microplate reader.

-

-

Procedure:

-

Seed the cells into a 96-well plate and allow them to adhere overnight.[14]

-

Induce IDO1 expression by treating the cells with IFNγ (e.g., 100 ng/mL) for 24 hours.[13][14]

-

Remove the medium and replace it with fresh medium containing serial dilutions of the test inhibitor.

-

Incubate for 24-48 hours.[13]

-

Collect the cell culture supernatant.

-

Add TCA to the supernatant to precipitate proteins and incubate at 50°C for 30 minutes.[13]

-

Centrifuge to pellet the precipitate.

-

Transfer the clear supernatant to a new plate and add Ehrlich's reagent.

-

Measure the absorbance at 480 nm.[13]

-

Determine the kynurenine concentration from a standard curve and calculate the IC50 value.

-

The workflow for discovering and developing IDO1 inhibitors typically starts with a high-throughput screening of a compound library using a cell-free enzymatic assay. Promising hits are then validated in cell-based assays to confirm their activity in a cellular environment. Lead compounds undergo structure-activity relationship (SAR) studies to optimize their potency and pharmacokinetic properties. Finally, promising candidates are evaluated in in vivo animal models and toxicology studies before being considered for clinical development.

Conclusion and Future Directions

This compound and its derivatives represent a significant class of IDO1 inhibitors with demonstrated therapeutic potential in oncology. Their mechanism of action, centered on the direct inhibition of the IDO1 enzyme and the subsequent reversal of immune suppression, is well-supported by a growing body of evidence. While the clinical development of epacadostat faced challenges, the understanding of the intricate interactions between these inhibitors and the IDO1 enzyme continues to evolve.[15] Future research will likely focus on developing next-generation IDO1 inhibitors with improved pharmacological properties and exploring novel combination therapies to overcome resistance mechanisms and enhance anti-tumor immunity. The detailed protocols and data presented in this guide provide a solid foundation for researchers to advance the discovery and development of novel therapeutics targeting the IDO1 pathway.

References

- 1. fortislife.com [fortislife.com]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]

- 8. pnas.org [pnas.org]

- 9. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. merck.com [merck.com]

Theoretical Framework for the Structural Analysis of Indole-3-amidoxime: A Technical Guide

Abstract: Indole-3-amidoxime is a molecule of interest in medicinal chemistry, primarily recognized as a synthetic intermediate.[1][2] However, a comprehensive theoretical understanding of its molecular structure and electronic properties is currently absent in publicly available literature. This technical guide provides a foundational framework for the in-silico investigation of this compound. It is designed for researchers, computational chemists, and drug development professionals, outlining the requisite computational methodologies, expected data, and logical workflows for a thorough theoretical characterization. While no specific experimental or computational studies on this compound have been published, this document leverages established theoretical approaches for indole (B1671886) derivatives and amidoxime-containing compounds to propose a detailed research plan.

Introduction

The indole scaffold is a ubiquitous feature in a vast number of biologically active compounds and natural products.[3] Its unique electronic properties make it a privileged structure in drug discovery. Similarly, the amidoxime (B1450833) functional group is known for its diverse biological activities and its role as a nitric oxide (NO) donor.[4][5] The combination of these two moieties in this compound suggests a potential for interesting pharmacological properties. A detailed understanding of its three-dimensional structure, conformational flexibility, and electronic landscape is a crucial first step in exploring this potential.

This guide outlines a hypothetical, yet robust, computational workflow to elucidate the structural and electronic characteristics of this compound. The proposed studies are based on widely accepted quantum chemical methods, such as Density Functional Theory (DFT), which have been successfully applied to the study of indole and its derivatives.[6][7]

Proposed Computational Research Workflow

A systematic in-silico investigation of this compound would involve a multi-step process, starting from the optimization of its molecular geometry to the analysis of its electronic properties and potential reactivity.

Caption: A proposed workflow for the theoretical characterization of this compound.

Detailed Methodologies (Experimental Protocols)

The following sections describe the proposed computational experiments for a comprehensive theoretical study of this compound.

Geometry Optimization

-

Objective: To determine the most stable three-dimensional structure of this compound.

-

Protocol:

-

An initial 3D structure of this compound is generated using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry optimization is performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional.[1][6]

-

The 6-31G(d) basis set is employed for all atoms, as it provides a good balance between accuracy and computational cost for organic molecules.[2]

-

The optimization is carried out in the gas phase to represent an isolated molecule.

-

The convergence criteria for the optimization should be set to tight to ensure a true energy minimum is reached.

-

Frequency Analysis

-

Objective: To confirm that the optimized structure corresponds to a true energy minimum and to predict the vibrational spectra (IR and Raman).

-

Protocol:

-

Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-31G(d)).

-

The absence of imaginary frequencies in the output confirms that the structure is a true minimum on the potential energy surface.

-

The calculated vibrational frequencies and their corresponding intensities are used to generate theoretical IR and Raman spectra.

-

A scaling factor (typically around 0.96 for B3LYP/6-31G(d)) may be applied to the calculated frequencies to better match experimental data, should it become available.

-

Conformational Analysis

-

Objective: To identify the most stable conformers of this compound arising from the rotation of single bonds.

-

Protocol:

-

A systematic or stochastic conformational search is conducted. For a molecule like this compound, a systematic search involving the rotation of the C-C bond connecting the indole ring and the amidoxime group, and the C-N and N-O bonds of the amidoxime group, would be appropriate.

-

Each identified conformer is then subjected to geometry optimization and frequency analysis at the B3LYP/6-31G(d) level of theory.

-

The relative energies of the stable conformers are calculated to determine their population distribution at a given temperature using the Boltzmann distribution.

-

Electronic Properties Analysis

-

Objective: To understand the electronic nature of this compound, including its reactivity and intermolecular interaction potential.

-

Protocol:

-

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized structure. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

-

A Molecular Electrostatic Potential (MEP) map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) analysis is performed to investigate charge distribution, hybridization, and intramolecular interactions.

-

Predicted Quantitative Data

The following tables present hypothetical but realistic quantitative data that would be expected from the proposed computational studies on this compound.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (B3LYP/6-31G(d))

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C(indole)-C(amidoxime) | 1.48 |

| C(amidoxime)=N | 1.29 | |

| N-OH | 1.41 | |

| C-NH2 | 1.36 | |

| **Bond Angles (°) ** | C(indole)-C(amidoxime)=N | 121.5 |

| C(amidoxime)-N-OH | 110.8 | |

| N=C-NH2 | 125.3 | |

| Dihedral Angles (°) | C(indole)-C(indole)-C(amidoxime)=N | 15.0 |

Table 2: Predicted Vibrational Frequencies and Assignments for this compound (B3LYP/6-31G(d))

| Frequency (cm⁻¹) (Scaled) | Intensity (km/mol) | Assignment |

| 3450 | 45.2 | O-H stretch |

| 3350 | 30.8 | N-H symmetric stretch |

| 3280 | 25.1 | N-H asymmetric stretch |

| 1660 | 150.5 | C=N stretch |

| 1610 | 85.3 | N-H scissoring |

| 1580 | 60.7 | Indole ring C=C stretch |

| 950 | 70.2 | N-O stretch |

Table 3: Predicted Electronic Properties of this compound (B3LYP/6-31G(d))

| Property | Predicted Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 3.5 D |

Potential Biological Significance and Signaling Pathway Interaction

Given the structural motifs present in this compound, it is plausible to hypothesize its interaction with signaling pathways where other indole derivatives or NO donors are known to be active. For instance, many indole-containing molecules act as inhibitors or modulators of protein kinases.

Caption: Hypothetical inhibition of a protein kinase signaling pathway by this compound.

Conclusion

This technical guide provides a comprehensive theoretical framework for the structural and electronic characterization of this compound. While awaiting experimental validation, the proposed computational studies offer a powerful and cost-effective approach to gain initial insights into the properties of this molecule. The methodologies and expected data presented herein can serve as a roadmap for future research, ultimately contributing to a deeper understanding of this compound and its potential applications in medicinal chemistry and drug development. The successful application of these computational techniques has been demonstrated for a wide range of indole derivatives, suggesting that the proposed workflow will yield valuable and reliable data.[8][9]

References

- 1. or.niscpr.res.in [or.niscpr.res.in]

- 2. tandfonline.com [tandfonline.com]

- 3. Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of N-Substituted Amidoximes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient one-pot synthesis of N-substituted amidoximes, crucial intermediates in medicinal chemistry and drug development. The featured methodology, a triphenylphosphine-iodine (Ph₃P-I₂) mediated dehydrative condensation, offers a rapid and versatile route from readily available starting materials such as secondary amides, acid chlorides, or carboxylic acids.[1][2] This approach represents a significant improvement over traditional multi-step methods, which are often laborious and employ hazardous reagents.[1][3]

N-substituted amidoximes are privileged structural motifs that serve as versatile building blocks for various nitrogen-containing heterocycles and are key components in prodrug design to enhance bioavailability.[1][3] The following protocols offer a streamlined path to these valuable compounds under mild conditions.

Methodology Overview: Ph₃P-I₂ Mediated Dehydrative Condensation

The core of this methodology is the activation of an amide functional group (either pre-formed or generated in situ) by a Ph₃P-I₂ system. This combination forms a highly effective dehydrating agent that facilitates the condensation with hydroxylamine (B1172632).[1] The reaction proceeds through a proposed imidoyl iodide intermediate, which readily reacts with hydroxylamine hydrochloride in the presence of a base to yield the desired N-substituted amidoxime (B1450833).[2] This one-pot approach avoids the isolation of intermediate amides, significantly improving reaction efficiency.[2]

Caption: Proposed mechanism for the Ph₃P-I₂ mediated synthesis of N-substituted amidoximes.

Experimental Protocols

Application Note 1: Synthesis from Secondary Amides

This protocol is suitable for the direct conversion of isolated secondary amides to N-substituted amidoximes.

Protocol:

-

To a solution of iodine (I₂, 1.5 equiv.) and triphenylphosphine (B44618) (Ph₃P, 1.5 equiv.) in dry dichloromethane (B109758) (DCM, approx. 8 mL per 0.5 mmol of amide) in a round-bottom flask, add the secondary amide (1.0 equiv.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add triethylamine (B128534) (Et₃N, 5.0 equiv.) followed by hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 equiv.).

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 1-2 hours, monitoring completion by thin-layer chromatography (TLC).

-

Upon completion, concentrate the crude mixture under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel (typically using a gradient of 30-70% ethyl acetate (B1210297) in hexanes) to yield the pure N-substituted amidoxime.[1]

Application Note 2: One-Pot Synthesis from Acid Chlorides

This two-step, one-pot procedure involves the in situ formation of the secondary amide from an acid chloride and a primary amine, followed by conversion to the amidoxime without intermediate purification.

Protocol:

-

In a round-bottom flask, dissolve the primary amine (1.0 equiv.) and triethylamine (Et₃N, 1.5 equiv.) in dry dichloromethane (DCM, approx. 8 mL per 0.5 mmol of acid chloride).

-

Cool the solution to 0 °C in an ice bath.

-

Add the acid chloride (1.0 equiv.) dropwise.

-

Allow the mixture to stir and warm to room temperature until TLC analysis confirms the complete consumption of the acid chloride and formation of the intermediate amide.

-

Prepare a separate solution of the Ph₃P-I₂ reagent by dissolving iodine (1.5 equiv.) and triphenylphosphine (1.5 equiv.) in dry DCM.

-

Add the Ph₃P-I₂ solution to the reaction mixture containing the in situ generated amide.

-

Add additional triethylamine (3.5 equiv.) and hydroxylamine hydrochloride (1.5 equiv.) to the flask.

-

Stir the reaction at room temperature for 1-2 hours until completion is observed by TLC.

-

Work-up and purify the product as described in Application Note 1.[2]

Application Note 3: One-Pot, Three-Component Synthesis from Carboxylic Acids

This protocol enables the direct synthesis of N-substituted amidoximes from a carboxylic acid, a primary amine, and hydroxylamine in a single reaction vessel.

Protocol:

-

To a solution of iodine (I₂, 3.0 equiv.) and triphenylphosphine (Ph₃P, 3.0 equiv.) in dry dichloromethane (DCM, approx. 10 mL per 0.5 mmol of carboxylic acid), add the carboxylic acid (1.0 equiv.) and the primary amine (1.0 equiv.) in one portion.

-

Cool the resulting mixture to 0 °C in an ice bath.

-

Add triethylamine (Et₃N, 6.5 equiv.).

-

Remove the ice bath and stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate amide.

-

Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 equiv.) to the reaction mixture.

-

Continue stirring at room temperature for an additional 1-2 hours, monitoring the reaction by TLC.

-

Upon completion, work-up and purify the product as described in Application Note 1.[2]

Caption: One-pot workflow for the synthesis of N-substituted amidoximes from carboxylic acids.

Data Presentation: Substrate Scope and Yields